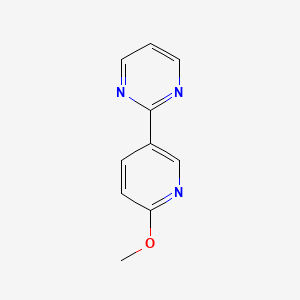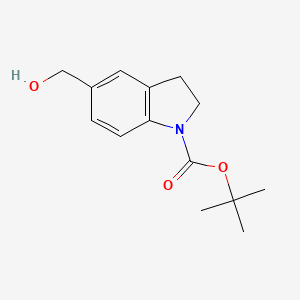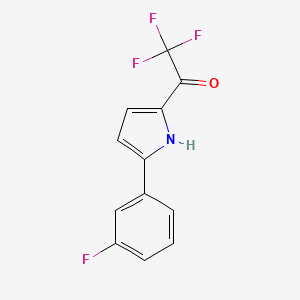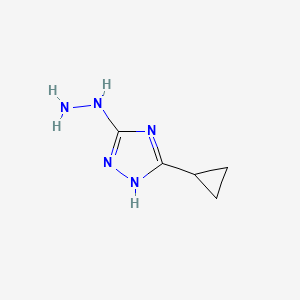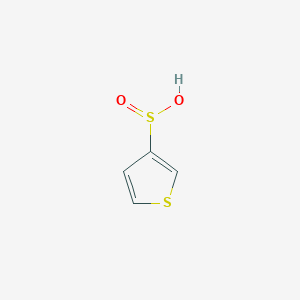
Thiophene-3-sulfinicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene-3-sulfinicacid is a sulfur-containing heterocyclic compound with a five-membered ring structure It is a derivative of thiophene, which is known for its aromatic properties and significant role in various chemical and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thiophene-3-sulfinicacid can be synthesized through various methods. One common approach involves the oxidation of thiophene-3-sulfinic acid derivatives using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, ensuring the preservation of the thiophene ring structure.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Thiophene-3-sulfinicacid undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonic acids using strong oxidizing agents.
Reduction: Reduction to thiophene-3-thiol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions at the thiophene ring, facilitated by the presence of the sulfinic acid group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Thiophene-3-sulfonic acid.
Reduction: Thiophene-3-thiol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Thiophene-3-sulfinicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals.
Wirkmechanismus
Thiophene-3-sulfinicacid can be compared with other thiophene derivatives such as thiophene-2-sulfinicacid and thiophene-3-sulfonic acid. While all these compounds share the thiophene ring structure, their chemical properties and reactivity differ due to the position and nature of the substituent groups. This compound is unique in its ability to undergo both oxidation and reduction reactions, making it a versatile compound for various applications.
Vergleich Mit ähnlichen Verbindungen
- Thiophene-2-sulfinicacid
- Thiophene-3-sulfonic acid
- Thiophene-2-sulfonic acid
Eigenschaften
Molekularformel |
C4H4O2S2 |
|---|---|
Molekulargewicht |
148.2 g/mol |
IUPAC-Name |
thiophene-3-sulfinic acid |
InChI |
InChI=1S/C4H4O2S2/c5-8(6)4-1-2-7-3-4/h1-3H,(H,5,6) |
InChI-Schlüssel |
ILWICHKDZXATFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC=C1S(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride](/img/structure/B13111591.png)



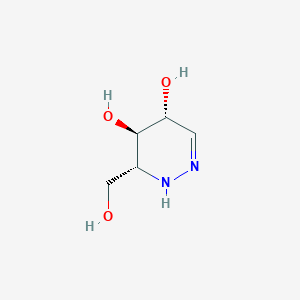
![2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;bromide](/img/structure/B13111627.png)
